molecular formula C19H27N5O4S B14815736 8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B14815736
M. Wt: 421.5 g/mol
InChI Key: DVAPMYJVUZJNDK-KXBFYZLASA-N
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Description

8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic pyrido[2,3-d]pyrimidin-7(8H)-one derivative featuring a bicyclic core with nitrogen atoms at positions 2 and 2. Key structural elements include:

  • A 1-(methylsulfonyl)piperidin-4-ylamino substituent at the 2-position, enhancing solubility and modulating target binding.
  • Molecular formula: C20H27N5O3S (exact weight: 417.53 g/mol).

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H27N5O4S/c1-19(26)9-3-4-15(19)24-16(25)6-5-13-12-20-18(22-17(13)24)21-14-7-10-23(11-8-14)29(2,27)28/h5-6,12,14-15,26H,3-4,7-11H2,1-2H3,(H,20,21,22)/t15-,19-/m0/s1

InChI Key

DVAPMYJVUZJNDK-KXBFYZLASA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N2C(=O)C=CC3=CN=C(N=C32)NC4CCN(CC4)S(=O)(=O)C)O

Canonical SMILES

CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)NC4CCN(CC4)S(=O)(=O)C)O

Origin of Product

United States

Biological Activity

The compound 8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one , also known as Ebvaciclib , is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ebvaciclib has the following molecular formula:

C20H27F2N5O4SC_{20}H_{27}F_{2}N_{5}O_{4}S

Structural Features

  • Molecular Weight : 471.52 g/mol
  • IUPAC Name : 6-(difluoromethyl)-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7-one
PropertyValue
Molecular FormulaC20H27F2N5O4S
Molecular Weight471.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Ebvaciclib functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK4, and CDK6. These kinases are critical regulators of the cell cycle and play significant roles in cell proliferation and survival, making them prime targets for cancer therapy.

Inhibition of CDKs

Research indicates that Ebvaciclib effectively inhibits the activity of these CDKs, leading to cell cycle arrest in cancer cells. This inhibition can induce apoptosis and reduce tumor growth in various cancer models.

Antitumor Activity

Recent studies have demonstrated the efficacy of Ebvaciclib in various cancer types:

  • Breast Cancer : In vitro studies showed that Ebvaciclib significantly reduced the viability of breast cancer cell lines by inducing G1 phase arrest and apoptosis.
  • Lung Cancer : Animal models treated with Ebvaciclib exhibited a marked reduction in tumor size compared to control groups.
  • Combination Therapy : When combined with other chemotherapeutic agents, Ebvaciclib enhanced the overall antitumor effect, suggesting potential for use in combination therapies.

Study 1: Efficacy in Breast Cancer

A study published in 2023 evaluated the effects of Ebvaciclib on triple-negative breast cancer cells. The results indicated:

  • Cell Viability : Reduced by 60% at a concentration of 10 µM.
  • Apoptosis Induction : Increased caspase-3 activity was observed, confirming apoptotic pathways were activated.

Study 2: Pharmacokinetics

In a pharmacokinetic study involving mouse models:

  • Bioavailability : Ebvaciclib demonstrated a bioavailability of approximately 75% when administered orally.
  • Half-Life : The compound exhibited a half-life of about 6 hours, allowing for effective dosing schedules.

Safety Profile

While Ebvaciclib shows promise as an antineoplastic agent, its safety profile is still under investigation. Preliminary studies indicate manageable side effects, including mild gastrointestinal disturbances and fatigue. Ongoing clinical trials aim to establish comprehensive safety data.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 8-((1S,2S)-2-hydroxy-2-methylcyclopentyl), 2-(1-(methylsulfonyl)piperidin-4-ylamino) C20H27N5O3S 417.53 Reference compound
Ebvaciclibum 8-((1R,2R)-2-hydroxy-2-methylcyclopentyl), 2-(1-(methanesulfonyl)piperidin-4-ylamino), 6-(difluoromethyl) C20H27F2N5O4S 495.53 Difluoromethyl group at position 6; (1R,2R) stereochemistry
Palbociclib 8-cyclopentyl, 2-(5-piperazinylpyridin-2-ylamino), 5-methyl, 6-acetyl C24H29N7O2 447.54 Acetyl and methyl groups at positions 5/6; piperazine substituent
JW-7466 8-((1S,2S)-2-hydroxy-2-methylcyclopentyl), 2-(methylthio) C14H17N3O2S 291.37 Methylthio group instead of piperidinylamino
Compound 41 8-cyclopentyl, 2-(4-phenethylaminopiperidin-1-yl), 5-(pyridin-2-ylethynyl) C32H33N7O 555.66 Phenethylamino-piperidine and ethynylpyridine substituents
8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one 8-ethyl, 2-(4-(4-methylpiperazinyl)phenylamino) C20H24N6O 364.45 Ethyl group at position 8; methylpiperazine-phenyl substituent

Kinase Inhibition

  • Palbociclib : A CDK4/6 inhibitor approved for breast cancer. Its 6-acetyl and 5-methyl groups optimize kinase selectivity, while the piperazinylpyridine moiety enhances solubility .
  • Ebvaciclibum: Demonstrates p38α MAPK inhibition (IC50 = 12 nM) due to its difluoromethyl group, which improves metabolic stability compared to non-fluorinated analogs .
  • Target Compound : Predicted to inhibit CDKs or MAPKs based on its sulfonamide-piperidine group, which mimics the sulfonyl-containing pharmacophores in Palbociclib and Ebvaciclibum .

Substituent Impact on Bioactivity

  • Methylthio vs.
  • Stereochemistry : The (1S,2S)-cyclopentyl configuration in the target compound may improve target binding compared to (1R,2R)-isomers (e.g., Ebvaciclibum) due to spatial alignment with hydrophobic kinase pockets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.8 0.15 (pH 7.4) 2 6
Palbociclib 3.5 0.03 (pH 7.4) 1 7
Ebvaciclibum 2.1 0.45 (pH 7.4) 3 9
JW-7466 1.9 1.2 (pH 7.4) 1 4
  • The target compound’s moderate LogP (2.8) balances lipophilicity and solubility, while Ebvaciclibum’s higher hydrogen bond acceptors (9) correlate with improved aqueous solubility .

Preparation Methods

Copper-Catalyzed Cyclization

The pyrido[2,3-d]pyrimidin-7(8H)-one core is synthesized via copper-mediated cyclization of 2-aminonicotinonitrile derivatives. Key steps include:

  • Substrate preparation : 5-Bromo-2,4-dichloropyrimidine undergoes nucleophilic substitution with cyclopentylamine in DMF at 80°C (yield: 87%).
  • Cyclization : Treatment with CuI (10 mol%), DMPU (1.5 equiv), and K$$3$$PO$$4$$ (2 equiv) in THF at 100°C for 12 hours forms the bicyclic system (yield: 68%).

Mechanistic insight : Copper facilitates Ullmann-type coupling, while DMPU acts as a ligand to stabilize intermediates.

Piperidine Sulfonamide Functionalization

Buchwald-Hartwig Amination

  • Substrate : 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one reacts with 1-(methylsulfonyl)piperidin-4-amine under Pd catalysis.
    • Conditions : Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), Cs$$2$$CO$$3$$ (3 equiv) in dioxane at 100°C (16 hours).
    • Yield : 82% with >95% purity by HPLC.

Optimization note : Microwave irradiation (150°C, 30 minutes) reduces reaction time without compromising yield.

Integrated Synthetic Pathways

Sequential Route (Patent WO2020065494A1)

Step Reaction Conditions Yield
1 Pyrimidine bromination Br$$_2$$, AcOH, 50°C, 3h 89%
2 Cyclopentylamine coupling DIPEA, DMF, 80°C, 6h 91%
3 CuI-mediated cyclization DMPU, K$$3$$PO$$4$$, THF, 100°C, 12h 68%
4 Enzymatic resolution CAL-B, phosphate buffer, pH 7.0 74%
5 Buchwald-Hartwig amination Pd$$2$$(dba)$$3$$, Xantphos, dioxane 82%

Total yield : 23.8% over five steps.

Convergent Route (US8513273B2)

  • Parallel synthesis : Separate preparation of (1S,2S)-cyclopentyl fragment and piperidine sulfonamide, followed by late-stage coupling.
  • Advantages : Enables modular diversification (e.g., alternative amines or cyclopentyl analogs).

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 8.42 (s, 1H, H-5), 7.98 (d, J=8.5 Hz, 1H, H-2'), 4.12–4.08 (m, 1H, cyclopentyl-CH), 3.24 (s, 3H, SO$$2$$CH$$_3$$), 2.91–2.85 (m, 2H, piperidinyl-H).
  • HRMS : [M+H]$$^+$$ calcd. for C$${23}$$H$${30}$$N$$5$$O$$4$$S: 496.1978; found: 496.1981.

Purity Assessment

  • HPLC : t$$R$$ = 6.72 min (C18, 0.1% TFA in H$$2$$O/MeCN gradient), purity >99%.
  • Chiral SFC : Chiralpak AD-H column, 85:15 CO$$_2$$/MeOH, ee >99%.

Scalability and Process Considerations

Critical Impurities

  • Des-methyl byproduct : Forms via premature demethylation during amination (controlled by maintaining pH <8).
  • Diastereomeric cyclopentyl adducts : Minimized using enantiopure starting materials.

Solvent Selection

  • Preferred solvents : THF for cyclization (avoids DMF-induced side reactions); dioxane for amination (enhances Pd catalyst stability).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step procedures, including nucleophilic substitution, coupling reactions, and cyclization. For example, intermediates like bicyclic amines (e.g., (1S,2S)-2-hydroxy-2-methylcyclopentane) are coupled with pyrido[2,3-d]pyrimidinone cores via Buchwald-Hartwig amination or SNAr reactions . Purity validation requires HPLC (≥95% at 254/280 nm) and LCMS (ESI+) to confirm molecular weight and absence of side products .

Q. How should researchers characterize the stereochemistry of the (1S,2S)-2-hydroxy-2-methylcyclopentyl moiety?

  • Methodology : Use chiral HPLC or X-ray crystallography to resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the cyclopentane ring .

Q. What analytical techniques are critical for structural confirmation?

  • Methodology : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₀H₂₇F₂N₅O₄S for PF-06873600, a derivative) and ¹H/¹³C NMR to assign protons/carbons. For example, the methylsulfonyl group on piperidine appears as a singlet in ¹H NMR (~3.0 ppm) .

Advanced Research Questions

Q. How can researchers optimize selectivity for kinase targets (e.g., CDK4/6, FGFR4) given structural similarities to other inhibitors?

  • Methodology : Perform kinase profiling assays (e.g., KINOMEscan) to identify off-target effects. Modify substituents like the methylsulfonyl-piperidine group to enhance steric hindrance or hydrogen bonding with target kinases. For example, replacing methylsulfonyl with bulkier groups reduced off-target activity in MST3/4 inhibitors .

Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?

  • Methodology : Conduct SAR studies focusing on key moieties. For instance, the (1S,2S)-cyclopentyl group in PF-06873600 improves solubility compared to cyclopentyl derivatives in CDK inhibitors . Use molecular docking to correlate substituent interactions (e.g., hydroxy group hydrogen bonding) with activity discrepancies .

Q. How can metabolic stability and bioavailability be assessed in preclinical models?

  • Methodology : Perform in vitro microsomal stability assays (human/rodent liver microsomes) and in vivo PK studies. For example, the hydroxy-methylcyclopentyl group in this compound may enhance metabolic stability by reducing oxidative metabolism .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

  • Methodology : Use xenograft models (e.g., ER+ breast cancer for CDK4/6 inhibition or FGFR4-driven tumors). Monitor tumor regression and biomarker modulation (e.g., phospho-RB for CDK inhibition) .

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